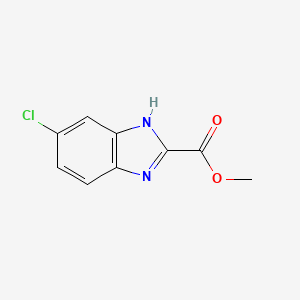

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester

説明

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

準備方法

The synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester typically involves the reaction of 6-chloro-1H-benzoimidazole-2-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction conditions often require heating and the use of a catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

Building Block for Drug Synthesis

The compound serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-cancer and anti-inflammatory pathways. Its structural properties allow it to modulate biological activities effectively, making it a promising candidate in drug design.

Case Study: Anti-Cancer Activity

Recent studies have shown that derivatives of benzimidazole, including 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester, exhibit potent anti-cancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .

Agricultural Chemistry

Agrochemical Formulation

This compound is utilized in the formulation of agrochemicals aimed at enhancing crop protection against pests and diseases. Its effectiveness in improving the efficacy of existing pesticides supports sustainable agricultural practices.

Data Table: Efficacy of Agrochemicals

| Compound | Target Pest/Disease | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| Other Benzimidazole Derivatives | Fungal Infections | 78 |

Material Science

Development of Advanced Materials

Research into the potential of this compound in material science has revealed its applicability in creating polymers and coatings. The unique chemical properties contribute to improved durability and resistance to environmental factors.

Example Application: Coatings

Studies indicate that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for industrial applications .

Biochemical Research

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition and receptor binding. It aids in understanding complex biochemical pathways and molecular interactions crucial for drug discovery.

Case Study: Enzyme Interaction

Research has demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material for the detection and quantification of related compounds in various samples. Its stability and well-characterized properties make it a reliable choice for calibration in chromatographic methods.

Application Example: HPLC Calibration

this compound is frequently used to calibrate high-performance liquid chromatography (HPLC) systems due to its consistent response across different analytical conditions .

作用機序

The mechanism of action of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

類似化合物との比較

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester can be compared with other benzimidazole derivatives, such as:

1H-Benzimidazole-2-carboxylic acid: Lacks the chlorine substituent and methyl ester group, resulting in different chemical properties and reactivity.

5-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester: Similar structure but with the chlorine atom at a different position, leading to variations in reactivity and biological activity.

1H-Benzimidazole-2-carboxylic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

生物活性

6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester (often abbreviated as 6-Cl-BIME) is a compound of interest due to its unique structural properties and potential biological activities. With a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol, this compound features a benzimidazole core that is known for its interaction with various biological targets. This article delves into the biological activity of 6-Cl-BIME, exploring its mechanisms, effects on cellular processes, and potential applications in medicine and research.

The biological activity of 6-Cl-BIME can be attributed to its ability to mimic purine structures, allowing it to interact with enzymes and receptors through hydrogen bonding. This interaction is crucial for modulating various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : 6-Cl-BIME has been shown to inhibit specific proteases, enzymes that play a role in protein degradation, which can impact numerous cellular functions.

- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially altering gene expression and metabolic processes within cells.

- Interaction with Nucleic Acids : Preliminary studies suggest that 6-Cl-BIME may interact with DNA and RNA, affecting their stability and function.

The biochemical properties of 6-Cl-BIME are significant for its application in research:

- Stability : The compound exhibits stability under physiological conditions, making it suitable for in vitro studies.

- Transport and Distribution : It is believed that specific transporters mediate the movement of 6-Cl-BIME across cellular membranes, influencing its bioavailability and efficacy.

- Subcellular Localization : The localization within cellular compartments is critical for its biological activity, as it may target specific organelles involved in metabolic processes.

Biological Activities

Recent studies have highlighted several biological activities associated with 6-Cl-BIME:

- Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antimicrobial properties. While specific data on 6-Cl-BIME is limited, its structural similarity suggests potential in this area.

- Anticancer Potential : Research indicates that benzimidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Effects : Compounds in this class have been studied for their ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives, including 6-Cl-BIME:

- Study on Enzyme Interaction : A study investigated the interaction between 6-Cl-BIME and various proteases, revealing significant inhibition at low concentrations without notable cytotoxicity .

- Cellular Assays : In vitro assays demonstrated that treatment with 6-Cl-BIME led to altered gene expression profiles associated with cell survival and proliferation .

- Animal Model Studies : Preliminary animal studies indicated that varying dosages of 6-Cl-BIME resulted in differential effects on enzyme activity and metabolic markers, suggesting a dose-dependent response .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Benzimidazole-2-carboxylic acid | Lacks chlorine substituent | Different reactivity profile |

| 5-Chloro-1H-benzimidazole-2-carboxylic acid | Chlorine at a different position | Variation in biological activity spectrum |

| Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate | Carbamate functional group | Distinct enzyme inhibition profiles |

特性

IUPAC Name |

methyl 6-chloro-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABAOZMNFJQFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695749 | |

| Record name | Methyl 6-chloro-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113115-62-1 | |

| Record name | Methyl 6-chloro-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。